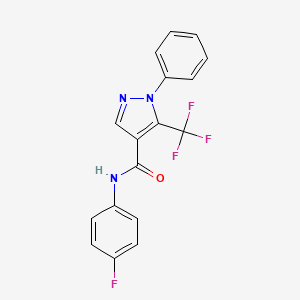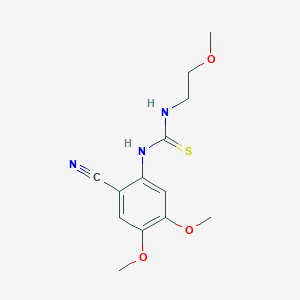
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea, commonly known as CTET, is a synthetic compound that has been of great interest to researchers due to its potential therapeutic applications. CTET is a thiourea derivative that has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.
Applications De Recherche Scientifique
Lignin Model Compound Study
T. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The study focused on understanding the mechanism involved in the C6-C2-type model compound, highlighting the significance of the presence of the γ-hydroxymethyl group and confirming the hydride transfer mechanism as a route of the benzyl-cation-type intermediates derived from the compounds. This research contributes to the broader knowledge of lignin acidolysis and its potential applications in biomass conversion and chemical production (Yokoyama, 2015).
Thiourea in Gold Leaching
Jinshan Li and Jan D. Miller (2006) reviewed the use of thiourea as an alternative to cyanide for gold extraction from various mineral resources. Their research included fundamental investigations and laboratory studies, focusing on thiourea decomposition in the presence of ferric sulfate and the influence of copper and sulfide minerals on the leaching system. This study is crucial for understanding the potential of thiourea in industrial applications, especially in the extraction of gold (Li & Miller, 2006).
Coordination Chemistry and Biological Properties
A. Saeed, U. Flörke, and M. Erben (2014) provided an extensive overview of the chemistry, structure, and potential applications of 1-(acyl/aroyl)-3-(substituted) thioureas, focusing on their role as ligands in coordination chemistry and their biological properties. This comprehensive review highlights the chemical versatility of thiourea molecules and their derived metal complexes, indicating a promising interdisciplinary approach for future applications in various fields, including pharmaceuticals and analytical chemistry (Saeed, Flörke, & Erben, 2014).
Chemosensors for Environmental and Biological Analysis
H. M. Al-Saidi and Sikandar Khan (2022) discussed the use of thioureas and their derivatives as chemosensors for detecting various environmental pollutants and analytes in biological, environmental, and agricultural samples. Their study covered a broad range of thiourea-based chemosensors, emphasizing their sensitivity, selectivity, and the potential for future design improvements. This research is particularly relevant for the development of efficient and sensitive methods for monitoring and analyzing environmental pollutants and biological analytes (Al-Saidi & Khan, 2022).
Propriétés
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-17-5-4-15-13(20)16-10-7-12(19-3)11(18-2)6-9(10)8-14/h6-7H,4-5H2,1-3H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEONDPZRVGHOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC(=C(C=C1C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)
![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)
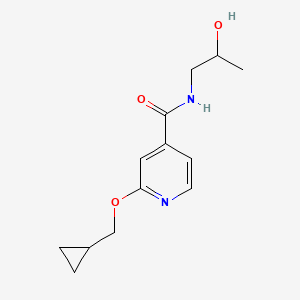
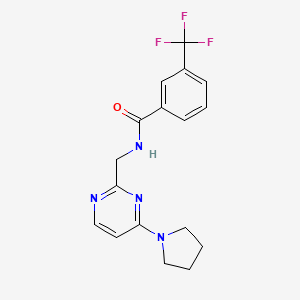
![N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2482024.png)
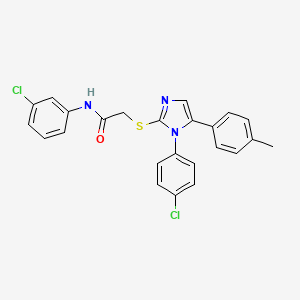
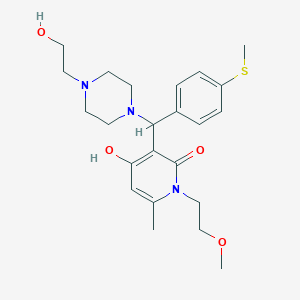
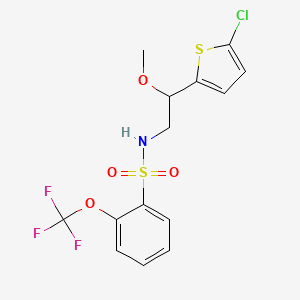
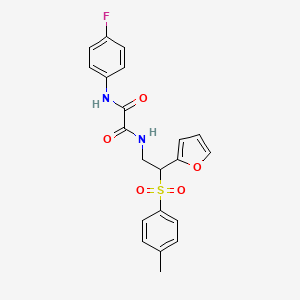
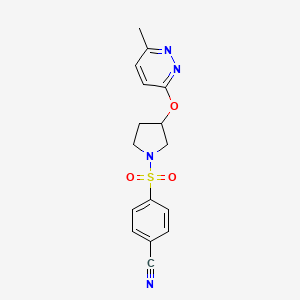
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)

![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)
